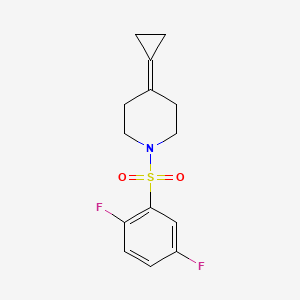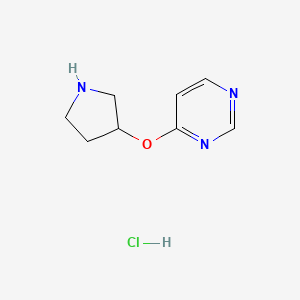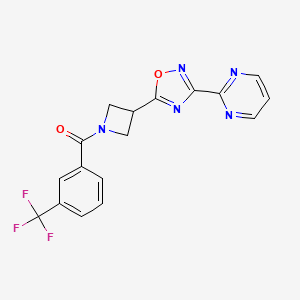![molecular formula C19H17Cl3N2S2 B2379109 5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole CAS No. 318248-66-7](/img/structure/B2379109.png)
5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole is a useful research compound. Its molecular formula is C19H17Cl3N2S2 and its molecular weight is 443.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis in Synthesis
Sulfuric acid derivatives, such as [3-(3-silicapropyl)sulfanyl]propyl ester, have been employed as recyclable catalysts for condensation reactions involving similar pyrazole structures. This approach is significant for synthesizing alkylmethylene-bis(3-methyl-5-pyrazolones), demonstrating the potential of related pyrazole compounds in catalysis and synthesis (Tayebi et al., 2011).
Synthesis of Pharmacologically Active Compounds
Pyrazole derivatives, including structures related to the compound , have been found to possess pharmacological properties such as analgesic, anti-inflammatory, and antibacterial effects. These derivatives have been used as building blocks in the synthesis of materials for advanced technologies (Samultsev et al., 2012).
Pharmaceutical Evaluation and Molecular Docking
N-Substituted pyrazole derivatives have shown potential as antibacterial agents. Their synthesis involves the use of similar pyrazole structures, highlighting the compound's relevance in the development of new antibacterial agents. Molecular docking studies have also been conducted to understand their mechanism of action (Siddiqui et al., 2014).
Herbicidal and Insecticidal Activities
Certain pyrazole derivatives, containing arylthio/sulfinyl/sulfonyl groups, have exhibited favorable herbicidal and insecticidal activities. These findings indicate the potential of related pyrazole compounds in agricultural applications (Wang et al., 2015).
Crystal and Molecular Structure Analysis
The study of the crystal and molecular structure of related pyrazole derivatives has been conducted. This research provides insights into the molecular arrangement and interactions of these compounds, which is crucial for understanding their properties and applications (Kariuki et al., 2021).
Anticancer Properties
The synthesis of hybrid molecules incorporating pyrazoline and thiadiazole moieties, similar to the pyrazole compound , has shown promising anticancer properties. This highlights the potential application of related pyrazole compounds in cancer research (Yushyn et al., 2022).
properties
IUPAC Name |
5-chloro-4-[(2,3-dichlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N2S2/c1-12-6-8-13(9-7-12)25-11-16-14(19(22)24(2)23-16)10-26-17-5-3-4-15(20)18(17)21/h3-9H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQIIOYOCKHPNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN(C(=C2CSC3=C(C(=CC=C3)Cl)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2379027.png)

![(3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis](/img/structure/B2379029.png)
![3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2379034.png)
![3-Amino-3,5,6,7,8,9-hexahydrocyclohepta[2,1-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B2379036.png)



![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2379045.png)
![3-cyclohexyl-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2379047.png)

